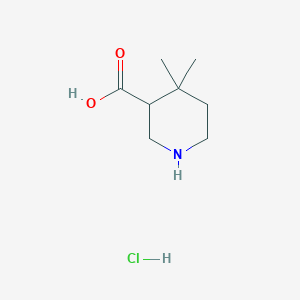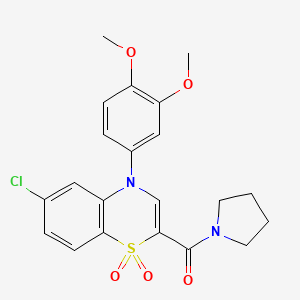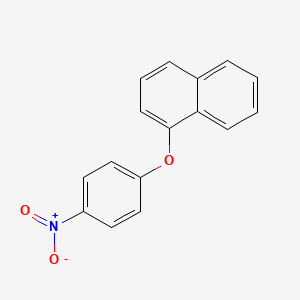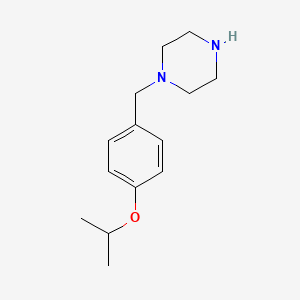![molecular formula C7H7BrClN3 B2562966 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride CAS No. 2416230-12-9](/img/structure/B2562966.png)
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride is a chemical compound with the CAS Number: 2416230-12-9 . It has a molecular weight of 248.51 . The IUPAC name for this compound is 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride is 1S/C7H6BrN3.ClH/c8-5-3-11-7(9)6-4(5)1-2-10-6;/h1-3,10H,(H2,9,11);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 248.51 .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride, similar to other bromo- and chloro-substituted pyrrolo and pyridine derivatives, plays a crucial role in various synthesis and catalysis processes. For instance, bromo- and iodocinnolines (analogs of the given compound) are used in reactions catalyzed by palladium compounds to produce alkynyl-derivatives (Ames & Bull, 1982). Such derivatives are valuable in the development of new materials and drugs.
Pyrrole Synthesis
- The compound is closely related to the synthesis of pyrroles, a chemical structure found in many natural products and pharmaceuticals. An example is a sustainable iridium-catalyzed pyrrole synthesis using secondary alcohols and amino alcohols, a process that can use renewable resources (Michlik & Kempe, 2013). This sustainable approach has significant implications for green chemistry and the pharmaceutical industry.
Chemical Transformations
- Bromo- and chloro-substituted compounds, akin to 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride, are used in various chemical transformations. For example, bromo-substituted pyrrolinium bromides are transformed into pyrrolidines and then into piperidin-3-ones, showcasing the compound's utility in creating complex chemical structures (D’hooghe et al., 2008).
Advanced Material Development
- Pyrrole and its derivatives, including structures similar to 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride, are foundational for advanced materials like electrically conducting films. These materials have applications in various fields, including electronics and renewable energy (Anderson & Liu, 2000).
Medicinal Chemistry
- Bromo- and chloro-substituted pyridine derivatives, similar to the compound , are synthesized for their potential biological activities. They are explored for applications in medicinal chemistry, such as antimicrobial and anti-thrombolytic agents (Ahmad et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-3-11-7(9)6-4(5)1-2-10-6;/h1-3,10H,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBFUSXXXLLJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2562885.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2562889.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2562893.png)
![Methyl 2-amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562894.png)






![3-[(2-chloro-6-fluorophenyl)methyl]-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562904.png)
![3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2562905.png)